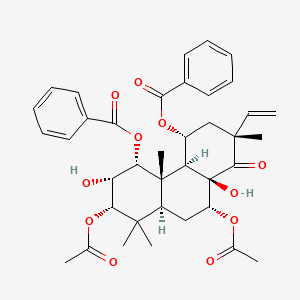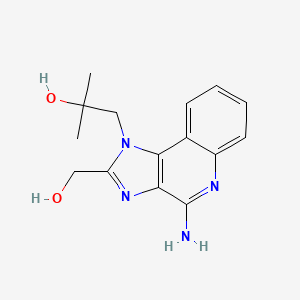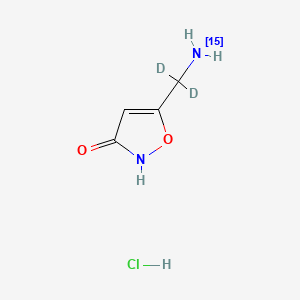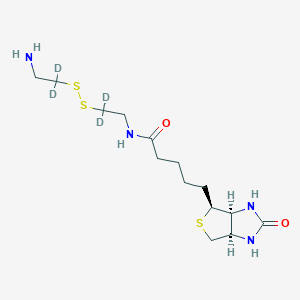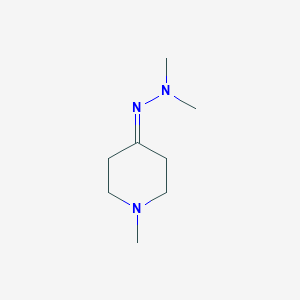
Dimethylhydrazone-1-methyl-4-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylhydrazone-1-methyl-4-piperidinone is an organic compound with the molecular formula C8H17N3. It is an intermediate in the synthesis of various pharmaceutical compounds, including narcotic analgesics like α-Meprodine Hydrochloride. This compound is also an analogue of Proline.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylhydrazone-1-methyl-4-piperidinone can be synthesized through the reaction of 1-methyl-4-piperidinone with dimethylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Dimethylhydrazone-1-methyl-4-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
Dimethylhydrazone-1-methyl-4-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly narcotic analgesics.
Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of Dimethylhydrazone-1-methyl-4-piperidinone involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular pathways and targets depend on the specific application and the compound it is used to synthesize .
類似化合物との比較
Similar Compounds
1-Methyl-4-piperidinone: A precursor in the synthesis of Dimethylhydrazone-1-methyl-4-piperidinone.
Proline: An analogue of this compound.
N-Methyl-4-piperidone: Another similar compound used in organic synthesis
Uniqueness
This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of narcotic analgesics and other pharmaceutical compounds. Its ability to undergo various chemical reactions and form different products adds to its versatility in scientific research and industrial applications.
特性
分子式 |
C8H17N3 |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
N-methyl-N-[(1-methylpiperidin-4-ylidene)amino]methanamine |
InChI |
InChI=1S/C8H17N3/c1-10(2)9-8-4-6-11(3)7-5-8/h4-7H2,1-3H3 |
InChIキー |
DGVACJGOKLNZFF-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=NN(C)C)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


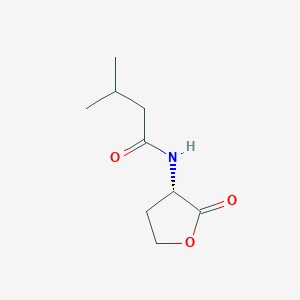
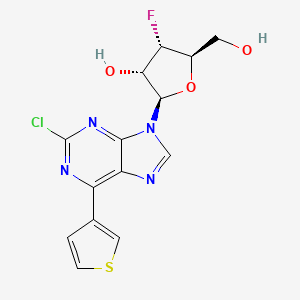
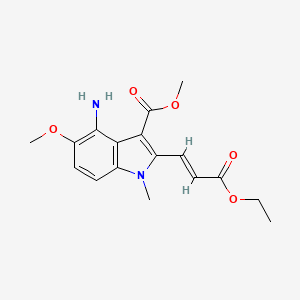
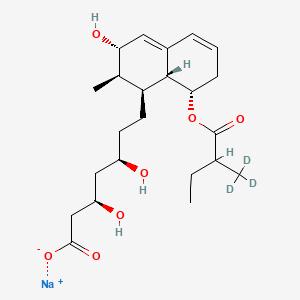
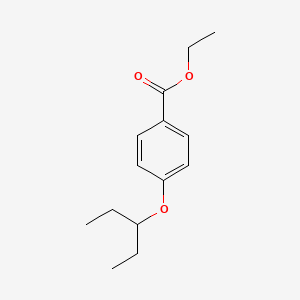
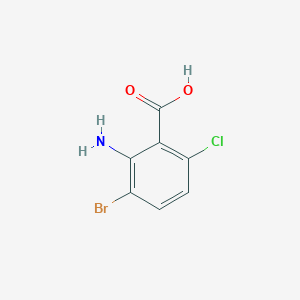
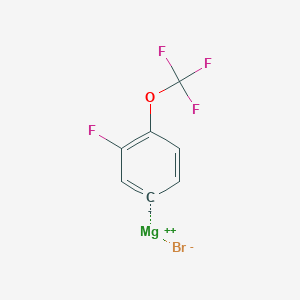
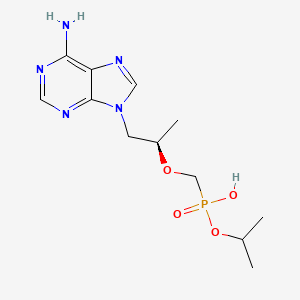
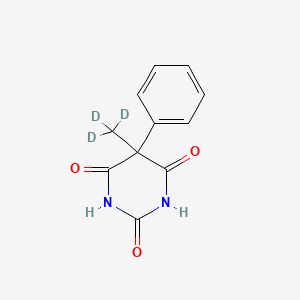
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
